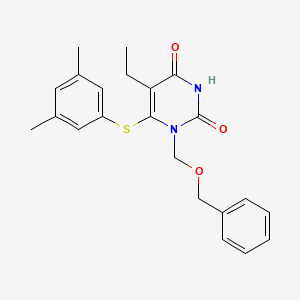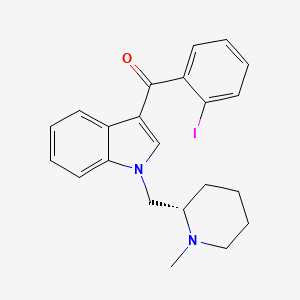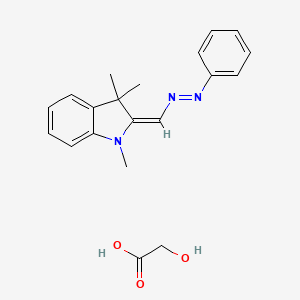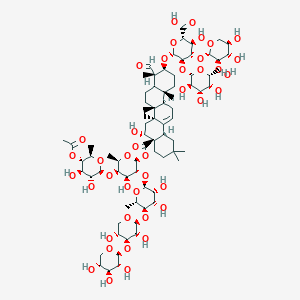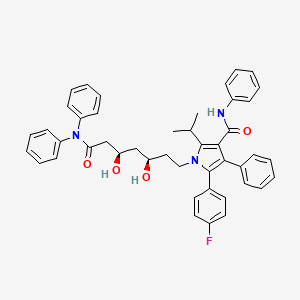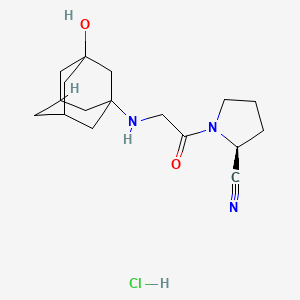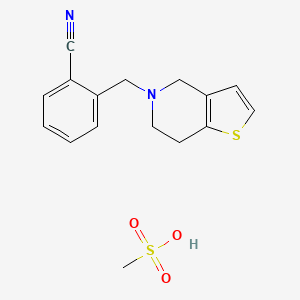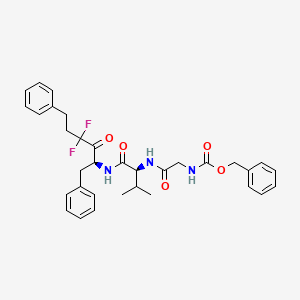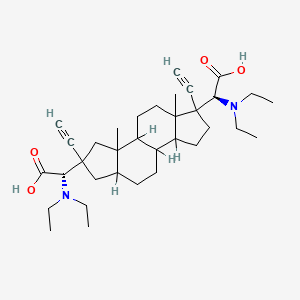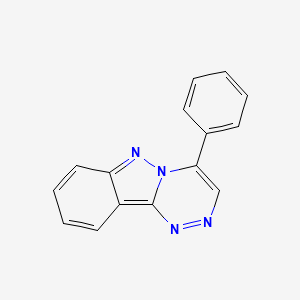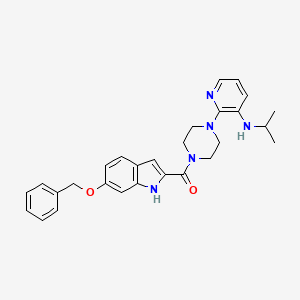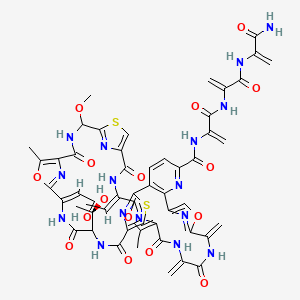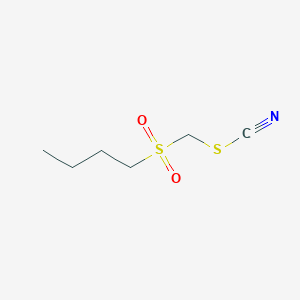
(Butane-1-sulfonyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 342033 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied in the context of neurodegenerative diseases and motor neuron biology.
Méthodes De Préparation
The synthesis of NSC 342033 involves several steps, typically starting with the preparation of neural stem cells from human pluripotent stem cells. This process includes the use of specific media and reagents to induce the differentiation of pluripotent stem cells into neural stem cells
Analyse Des Réactions Chimiques
NSC 342033 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nucleophilic reagents like n-butyllithium and electrophilic halogen reagents such as N-chlorosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 342033.
Applications De Recherche Scientifique
NSC 342033 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it serves as a model for understanding motor neuron biology and neurodegenerative diseases such as amyotrophic lateral sclerosis . In medicine, it is investigated for its potential neuroprotective effects and its role in cellular stress responses . Industrial applications are less common but may include its use in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of NSC 342033 involves several molecular pathways. It has been shown to protect motor neurons against oxidative stress by activating pathways such as phosphatidylinositol 3-kinase and extracellular signal-related kinase . These pathways help in scavenging free radicals and promoting cell survival. Additionally, NSC 342033 influences the degradation of glycogen in neurons, which can contribute to energy supply during metabolic stress .
Comparaison Avec Des Composés Similaires
NSC 342033 can be compared with other compounds used in neurodegenerative disease research, such as sulforaphane and atorvastatin . Sulforaphane is known for its antioxidant properties and its ability to modulate genes involved in necroptosis, while atorvastatin is recognized for its neuroprotective effects through the activation of similar pathways. The uniqueness of NSC 342033 lies in its specific application to motor neuron biology and its potential to provide insights into the mechanisms of neurodegeneration.
Similar Compounds
- Sulforaphane
- Atorvastatin
- N-chlorosuccinimide
These compounds share some functional similarities with NSC 342033 but differ in their specific applications and mechanisms of action.
Propriétés
Numéro CAS |
27617-57-8 |
|---|---|
Formule moléculaire |
C6H11NO2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
butylsulfonylmethyl thiocyanate |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-4-11(8,9)6-10-5-7/h2-4,6H2,1H3 |
Clé InChI |
YWRSHMAPBSDRGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


